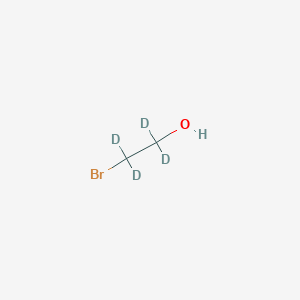

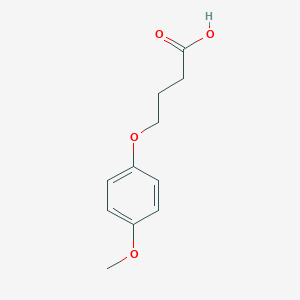

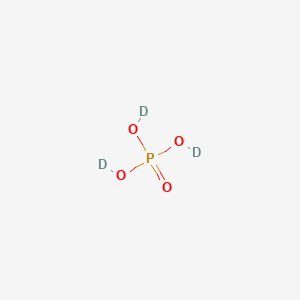

![molecular formula C18H25NO5 B032966 (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester CAS No. 204074-52-2](/img/structure/B32966.png)

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

説明

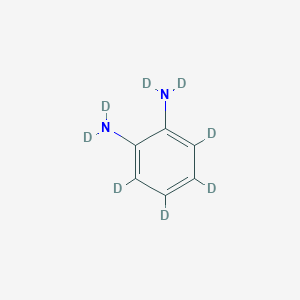

The compound contains a carboxylic acid ester group, which is a carbonyl group (a carbon double bonded to an oxygen) with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . In this ester, the second oxygen atom is bonded to a tert-butyl group. The compound also contains an anhydro sugar part, which indicates a sugar derivative where an oxygen atom has been removed, forming a new bond within the sugar ring.

Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . They can also react with Grignard reagents to form tertiary alcohols and hydride reagents to form primary alcohols or aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, esters have lower vapor pressures than the alcohols and carboxylic acids from which they are derived due to the lack of hydrogen bonding between ester molecules .科学的研究の応用

Organic Synthesis

The tert-butyl group is often used in organic synthesis due to its ability to protect functional groups during chemical reactions. This compound, with its tert-butyl ester group, can be utilized in the protection of amino acids during peptide synthesis. The protection prevents unwanted side reactions and is removed after the desired synthesis steps are completed .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure can be incorporated into drug design, particularly for prodrugs. The tert-butyl ester group can be used to modify the solubility and absorption characteristics of pharmacologically active compounds, enhancing their bioavailability .

Bioconjugation

This compound can serve as a linker in bioconjugation applications. It can be used to attach drugs to antibodies or other targeting molecules, creating antibody-drug conjugates (ADCs) for targeted cancer therapy .

Material Science

The epoxy group present in this compound can be polymerized to form epoxy resins, which are used in a wide range of materials, including strong adhesives, coatings, and composites for aerospace and automotive industries .

Catalysis

The compound can be involved in catalytic cycles, particularly in asymmetric synthesis. The chiral center may provide chirality to catalytic sites, enabling the production of enantiomerically pure substances .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference compound in mass spectrometry to help identify and quantify similar compounds in complex mixtures .

Environmental Chemistry

The tert-butyl group’s unique reactivity pattern can be exploited in environmental chemistry for the biodegradation of pollutants. It can be used to study the breakdown of similar compounds in the environment .

Flow Chemistry

The compound’s tert-butyl ester group can be introduced into various organic compounds using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes and finds large applications in synthetic organic chemistry .

特性

IUPAC Name |

tert-butyl (2S)-4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)15(10-9-14-12-22-14)19-17(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAGRRHAAWQACR-LOACHALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1CO1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S)-4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。